

# The Chemical and Pharmacological Profile of Shu 9119: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Shu 9119

Cat. No.: B1681662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Shu 9119** is a potent and widely studied synthetic peptide analogue of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH). It is a powerful tool in the study of the central melanocortin system's role in energy homeostasis, appetite, and metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Shu 9119**. Detailed experimental protocols for its use in in vitro and in vivo studies are presented, along with a depiction of its impact on intracellular signaling pathways.

## Chemical Structure and Physicochemical Properties

**Shu 9119** is a cyclic lactam analogue of  $\alpha$ -MSH. Its structure incorporates key modifications that confer its distinct pharmacological profile.

Table 1: Chemical and Physicochemical Properties of **Shu 9119**

Property	Value	Reference
IUPAC Name	N-acetyl-L-norleucyl-L- $\alpha$ -aspartyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-L-tryptophyl-L-lysynamide, (2 $\rightarrow$ 7)-lactam	Not explicitly stated, but derived from sequence
Molecular Formula	C <sub>54</sub> H <sub>71</sub> N <sub>15</sub> O <sub>9</sub>	
Molecular Weight	1074.25 g/mol	
SMILES String	CCCC--INVALID-LINK--C(=O)N[C@H]1CC(=O)NCCC C--INVALID-LINK--NC(=O)--INVALID-LINK--=N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC1=O">C@HC(N)=O	Not explicitly stated, but available from chemical databases
Amino Acid Sequence	Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH <sub>2</sub>	[1]
CAS Number	168482-23-3	
Solubility	Soluble in water	Not explicitly stated, but implied by aqueous buffers in protocols
Purity	Typically $\geq 95\%$ (HPLC)	
Storage	Store at -20°C	

## Pharmacological Properties

**Shu 9119** is a high-affinity ligand for several melanocortin receptors (MCRs), exhibiting a mixed antagonist/partial agonist profile. Its primary utility in research stems from its potent antagonism of the melanocortin-3 and -4 receptors (MC3R and MC4R), which are key mediators of energy balance in the central nervous system.

Table 2: Pharmacological Activity of **Shu 9119** at Human Melanocortin Receptors

Receptor	Activity	IC <sub>50</sub> (nM)	EC <sub>50</sub> (nM)	Reference
MC3R	Antagonist	0.23	-	[2]
MC4R	Antagonist	0.06	-	[2]
MC5R	Partial Agonist	-	0.12	

The antagonism of MC4R by **Shu 9119** has been shown to block the anorexigenic effects of  $\alpha$ -MSH, leading to increased food intake and body weight in animal models.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Shu 9119**.

### In Vitro: Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of **Shu 9119** for a specific melanocortin receptor.

Methodology:

- Cell Culture and Membrane Preparation:
  - Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R).
  - Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed to pellet the cell membranes.
  - Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.2% BSA).
  - Determine protein concentration using a standard method (e.g., Bradford assay).

- Binding Assay:
  - In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g.,  $^{125}\text{I}$ -[Nle<sup>4</sup>, D-Phe<sup>7</sup>]- $\alpha$ -MSH).
  - Add increasing concentrations of unlabeled **Shu 9119**.
  - Add the cell membrane preparation to initiate the binding reaction.
  - Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  - Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
  - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
  - Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.
  - Plot the percentage of specific binding against the logarithm of the **Shu 9119** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **Shu 9119** that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

## In Vitro: cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of **Shu 9119** as an antagonist at Gs-coupled melanocortin receptors by measuring its effect on agonist-induced cyclic AMP (cAMP) production.

### Methodology:

- Cell Culture:

- Plate HEK293 cells expressing the melanocortin receptor of interest in a 96-well plate and grow to near confluency.
- cAMP Assay:
  - Wash the cells with serum-free medium.
  - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Add increasing concentrations of **Shu 9119** to the wells.
  - Add a fixed, sub-maximal concentration of a melanocortin receptor agonist (e.g.,  $\alpha$ -MSH).
  - Incubate for a specified time (e.g., 30 minutes) at 37°C.
  - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis:
  - Generate a standard curve using known concentrations of cAMP.
  - Determine the cAMP concentration in each sample from the standard curve.
  - Plot the cAMP concentration against the logarithm of the **Shu 9119** concentration.
  - Determine the IC<sub>50</sub> value for the inhibition of agonist-induced cAMP production.

## In Vivo: Intracerebroventricular (ICV) Administration in Rats

This protocol details the procedure for administering **Shu 9119** directly into the cerebral ventricles of rats to study its central effects on food intake and body weight.

Methodology:

- Surgical Cannula Implantation:

- Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
- Secure the rat in a stereotaxic apparatus.
- Make a midline incision on the scalp to expose the skull.
- Drill a small hole in the skull at the desired coordinates for the lateral ventricle.
- Implant a guide cannula into the ventricle and secure it to the skull with dental cement and surgical screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow the animal to recover for at least one week.
- ICV Injection:
  - Gently restrain the conscious rat.
  - Remove the dummy cannula from the guide cannula.
  - Insert an injection cannula connected to a microsyringe pump via tubing.
  - Infuse a specific dose of **Shu 9119** (e.g., 0.5-5 nmol) dissolved in artificial cerebrospinal fluid (aCSF) over a set period.
  - Slowly withdraw the injection cannula and replace the dummy cannula.
- Measurement of Food Intake and Body Weight:
  - House the rats individually with free access to food and water.
  - Measure food intake and body weight at regular intervals (e.g., daily) for the duration of the experiment.

## Signaling Pathways

**Shu 9119** exerts its effects by modulating the signaling of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The antagonism of MC4R is of particular interest due to its

role in energy homeostasis.

## Antagonism of MC4R Signaling

```
// Nodes Shu9119 [label="Shu 9119", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC4R
[label="MC4R", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs [label="Gs",
fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate\nCyclase",
fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled,
fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled,
fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4",
fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"];
GeneExpression [label="Lipogenesis Gene\nExpression\n(SCD1, LPL, ACC $\alpha$ , FAS)",
fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis [label="Increased\nLipogenesis",
fillcolor="#34A853", fontcolor="#FFFFFF"]; FoodIntake [label="Increased\nFood Intake",
fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Shu9119 -> MC4R [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; MC4R ->
Gs [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Gs ->
AC [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ATP ->
AC [style=invis]; AC -> cAMP [label="Inhibits\nConversion", style=dashed, color="#EA4335",
fontcolor="#EA4335"]; cAMP -> PKA [label="Reduced\nActivation", style=dashed,
color="#EA4335", fontcolor="#EA4335"]; PKA -> CREB [label="Reduced\nPhosphorylation",
style=dashed, color="#EA4335", fontcolor="#EA4335"]; CREB -> GeneExpression
[label="Upregulation", color="#4285F4", fontcolor="#4285F4"]; GeneExpression ->
Lipogenesis; MC4R -> FoodIntake [label="Leads to", style=dashed, color="#EA4335",
fontcolor="#EA4335"]; } END_DOT
```

Caption: Antagonistic effect of **Shu 9119** on the MC4R signaling pathway.

## Experimental Workflow for In Vivo Studies

```
// Nodes Start [label="Start: Acclimatize Rats", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; Surgery [label="Stereotaxic Surgery:\nICV Cannula Implantation",
fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Recovery Period\n( $\geq$  1 week)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ICV Administration:\nShu 9119 or
Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataCollection [label="Data
```

```
Collection:\nDaily Food Intake and\nBody Weight Measurement", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nStatistical Comparison\nbetween  
Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Conclusion",  
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Start -> Surgery; Surgery -> Recovery; Recovery -> Treatment; Treatment ->  
DataCollection; DataCollection -> Analysis; Analysis -> End; } END_DOT
```

Caption: Workflow for in vivo studies of **Shu 9119** in rats.

## Conclusion

**Shu 9119** is an indispensable pharmacological tool for investigating the central melanocortin system. Its potent and selective antagonism at MC3R and MC4R allows for the elucidation of their roles in regulating energy homeostasis. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to design and execute robust studies utilizing this important compound. Further research into the nuances of its partial agonism at MC5R and the downstream effects of its antagonism at MC3R and MC4R will continue to enhance our understanding of melanocortin signaling in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Chemical and Pharmacological Profile of Shu 9119: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681662#the-chemical-structure-and-properties-of-shu-9119]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)